N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide

Anticancer Drug Resistance Gallium Resistance AXL Kinase Pathway

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide (also known as compound 7919469 in key literature) is a synthetic small molecule comprising a naphthalene-2-sulfonamide core linked to a phenyl-tetrazole moiety. It belongs to a class of sulfonamide-tetrazole hybrids explored for anticancer applications.

Molecular Formula C17H13N5O2S
Molecular Weight 351.4 g/mol
Cat. No. B12172864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide
Molecular FormulaC17H13N5O2S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3N4C=NN=N4
InChIInChI=1S/C17H13N5O2S/c23-25(24,15-10-9-13-5-1-2-6-14(13)11-15)19-16-7-3-4-8-17(16)22-12-18-20-21-22/h1-12,19H
InChIKeyFUAOYFOBANNBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide (CAS 1282126-50-4): Sourcing & Selection Guide for Antiproliferative Research


N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide (also known as compound 7919469 in key literature) is a synthetic small molecule comprising a naphthalene-2-sulfonamide core linked to a phenyl-tetrazole moiety [1]. It belongs to a class of sulfonamide-tetrazole hybrids explored for anticancer applications. Notably, it was identified as a lead compound through virtual screening against an AXL kinase homology model and demonstrated significant antiproliferative activity in gallium-resistant human lung adenocarcinoma (A549) cells [1]. This guide provides quantitative evidence to differentiate this compound from its closest analogs and underscores its specific utility in chemoresistance research.

Why N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide Cannot Be Replaced by Generic Sulfonamide or Tetrazole Analogs


Within the naphthalene sulfonamide class, minor structural modifications profoundly alter biological activity. For example, compound 7919469 exhibits a 13-fold increase in potency over gallium acetylacetonate (GaAcAc) in gallium-resistant A549 cells, whereas its co-identified lead, compound 5476423, achieves an 80-fold increase, indicating that even substituent-level variations yield disparate potency profiles [1]. The presence and specific orientation of the 1H-tetrazol-1-yl group on the phenyl ring is critical; simple sulfonamide analogs lacking this motif lose the targeted AXL kinase pathway suppression observed in resistant phenotypes [1]. Generic substitution without maintaining this exact scaffold geometry risks forfeiting the documented chemoresistance-overcoming activity.

Quantitative Differentiation Evidence for N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide


Differential Antiproliferative Potency in Gallium-Resistant Lung Adenocarcinoma

Compound 7919469 demonstrated a 13-fold increase in antiproliferative potency compared to the baseline reference compound gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. This differential effect highlights its ability to circumvent acquired gallium resistance, a feature not universal to all sulfonamide-tetrazoles.

Anticancer Drug Resistance Gallium Resistance AXL Kinase Pathway Lung Adenocarcinoma

AXL Protein Expression Suppression in Resistant Cells

Treatment with compound 7919469 significantly suppressed the elevated AXL protein expression observed in gallium-resistant A549 cells compared to the gallium-sensitive (S) counterpart [1]. This target engagement evidence differentiates 7919469 from other compounds in the eight-series screen that failed to show meaningful AXL suppression.

AXL Kinase Inhibition Protein Expression Modulation Chemoresistance Mechanism

Combinatorial Sensitization of Gallium-Resistant Cells to GaAcAc

When combined with gallium acetylacetonate (GaAcAc), compound 7919469 increased GaAcAc efficacy against resistant R-cells by 1.2-fold [1]. In contrast, the other lead compound, 5476423, enhanced GaAcAc efficacy by 2-fold. This demonstrates that 7919469 provides a distinct chemosensitization profile, expanding the utility of gallium-based agents.

Combination Therapy Chemosensitization Gallium Resistance Drug Synergy

Structural Determinant of Target Engagement: Naphthalene-Tetrazole Hybrid Scaffold

The MeSH classification of 7919469 under both 'Naphthalenes' and 'Tetrazoles' reflects its unique hybrid scaffold [2]. In the primary screening study, this specific scaffold configuration was essential to its lead status among eight diverse compound series, underscoring that variation of the core heterocycle from tetrazole to pyrazole (as in 5476423) results in divergent pharmacology [1].

Structure-Activity Relationship Tetrazole Pharmacophore Medicinal Chemistry

Validated Application Scenarios for N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide


Investigating Gallium-Based Chemoresistance Mechanisms in Non-Small Cell Lung Cancer

Compound 7919469 serves as a critical tool molecule for studying acquired resistance to gallium compounds. Its 13-fold potency advantage over GaAcAc in resistant A549 cells makes it a robust positive control for resistance reversal assays and for profiling AXL kinase pathway dependency [1]. Procurement is justified for labs focused on metal-based drug resistance and AXL signaling.

AXL Kinase-Targeted Probe for Drug-Resistant Adenocarcinoma Phenotypes

Given its demonstrated ability to suppress elevated AXL protein expression in gallium-resistant cells, 7919469 is an applicable chemical probe for dissecting AXL-mediated survival pathways in adenocarcinoma models [1]. It is particularly suited for studies comparing AXL inhibitor pharmacophores or validating downstream signaling node changes.

Combinatorial Drug Screening with Gallium-Based Agents

The documented 1.2-fold enhancement of GaAcAc efficacy when co-administered with 7919469 supports its use in combinatorial screening decks investigating chemosensitization strategies [1]. Researchers can exploit its distinct synergy profile as a benchmark for identifying agents with additive or synergistic chemosensitizing effects.

Scaffold-Hopping Reference in Naphthalene-Tetrazole Medicinal Chemistry

As a confirmed lead from a targeted virtual screening, 7919469 serves as a structural reference for medicinal chemistry programs designing novel sulfonamide-tetrazole hybrids. Its validated antiproliferative phenotype enables benchmarking of new synthetic derivatives aiming to overcome diverse chemoresistance contexts [1][2].

Quote Request

Request a Quote for N-(2-(1H-tetrazol-1-yl)phenyl)naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.